![molecular formula C16H15NO3 B353040 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 868213-20-1](/img/structure/B353040.png)
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, also known as MBX-2982, is a novel small molecule compound that has shown potential for the treatment of type 2 diabetes mellitus (T2DM). It is a selective G-protein-coupled receptor 119 (GPR119) agonist that stimulates the release of insulin from pancreatic β-cells and promotes glucose-dependent insulin secretion.
作用機序
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a selective agonist of GPR119, a G-protein-coupled receptor that is primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which promote insulin secretion from pancreatic β-cells in a glucose-dependent manner. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one also activates GPR119 in intestinal L-cells, which increases the release of GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and improved glucose homeostasis.
生化学的および生理学的効果
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have several biochemical and physiological effects that make it a promising candidate for the treatment of T2DM. In preclinical studies, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels in animal models of T2DM. In clinical trials, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with T2DM. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been shown to increase GLP-1 and GIP secretion in humans, which may contribute to its glucose-lowering effects.
実験室実験の利点と制限
One advantage of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is that it is a selective GPR119 agonist, which reduces the risk of off-target effects. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been shown to have a favorable safety profile in preclinical and clinical studies. However, one limitation of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is that it has a short half-life in humans, which may limit its therapeutic efficacy. Additionally, the optimal dose and dosing regimen of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of T2DM have not yet been established.
将来の方向性
Future research on 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one should focus on optimizing its pharmacokinetic properties to improve its therapeutic efficacy. This could include the development of prodrug formulations or the use of sustained-release formulations to prolong its half-life. Additionally, further studies are needed to determine the optimal dose and dosing regimen of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of T2DM. Future research should also investigate the potential of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, the mechanism of action of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one should be further elucidated to better understand its glucose-lowering effects and potential off-target effects.
合成法
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one was first synthesized and characterized by researchers at Metabasis Therapeutics Inc. The synthesis method involves the condensation of 3-methylphenol and 2-bromoethyl ethyl ether to form 2-(3-methylphenoxy)ethyl bromide. This intermediate is then reacted with 2-aminophenol in the presence of potassium carbonate to yield 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
科学的研究の応用
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been extensively studied in preclinical and clinical trials for its potential use in the treatment of T2DM. In preclinical studies, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels in animal models of T2DM. In clinical trials, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with T2DM.
特性
IUPAC Name |
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-5-4-6-13(11-12)19-10-9-17-14-7-2-3-8-15(14)20-16(17)18/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKDOBLNUVMKQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

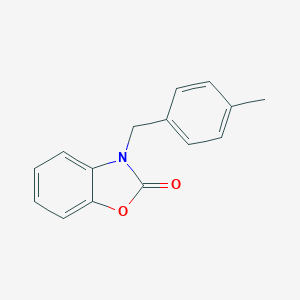
![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)
![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)
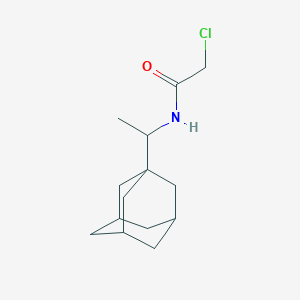
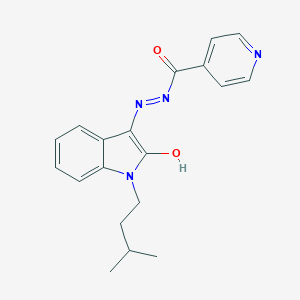
![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)
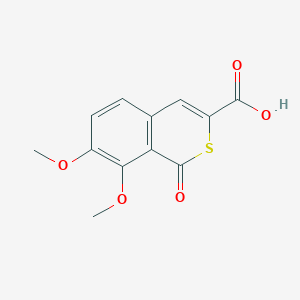

![3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352988.png)
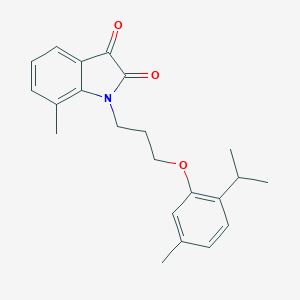
![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)